molecular formula C15H9F3N2O2 B2617626 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one CAS No. 282529-88-8

2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one

Cat. No.: B2617626
CAS No.: 282529-88-8
M. Wt: 306.244
InChI Key: NCFWNAGDFTUTSR-UHFFFAOYSA-N
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Description

2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazinones. This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a benzoxazinone core. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(trifluoromethyl)aniline is not fully understood .

Safety and Hazards

This chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one typically involves the reaction of 3-(trifluoromethyl)aniline with a suitable benzoxazinone precursor. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoxazinones.

Scientific Research Applications

2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one is unique due to its benzoxazinone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[3-(trifluoromethyl)anilino]-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2/c16-15(17,18)9-4-3-5-10(8-9)19-14-20-12-7-2-1-6-11(12)13(21)22-14/h1-8H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFWNAGDFTUTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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